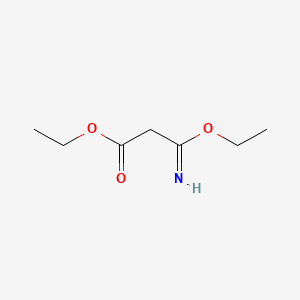

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

Description

Historical Context and Discovery

The historical development of this compound emerges from the broader context of ester and imine chemistry advancement during the mid-twentieth century. While specific documentation of the compound's initial synthesis remains scattered across patent literature and academic publications, the fundamental synthetic approaches can be traced to established methodologies for ester formation and imine generation. The compound's emergence as a synthetically accessible target coincided with the development of improved catalytic systems for Michael addition reactions and related carbon-carbon bond forming processes.

Patent literature from the early 2000s demonstrates increasing recognition of the compound's synthetic utility, particularly in the context of pharmaceutical intermediate preparation and fine chemical manufacturing. Chinese patent documentation from 2014 specifically addresses optimized synthesis protocols for related ethoxy-ester compounds, indicating sustained industrial interest in this chemical class. The evolution of synthetic methodologies has consistently improved yields and reduced the complexity of preparing this compound, transitioning from early multi-step procedures to more streamlined approaches using modern catalytic systems.

Contemporary research continues to refine the understanding of this compound's synthetic accessibility and applications, with recent publications expanding its utility in heterocyclic chemistry and medicinal chemistry applications. The compound's inclusion in major chemical supplier catalogs and reference databases reflects its establishment as a reliable synthetic intermediate with demonstrated utility across multiple research domains.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise structural description through its formal chemical name. Alternative nomenclature includes ethyl 3-ethoxy-3-iminopropanoate and ethyl 3-ethoxy-3-iminopropionate, reflecting different approaches to naming conventions while maintaining chemical accuracy. The compound's classification within Chemical Abstracts Service databases utilizes the registry number 27317-59-5, ensuring unambiguous identification across international chemical literature.

Functional group classification places this compound within multiple chemical categories simultaneously. The presence of the ester group classifies it among carboxylic acid derivatives, specifically as an ethyl ester of a substituted propanoic acid. The imine functionality additionally categorizes the compound within nitrogen-containing organic molecules, specifically as an ethoxy-substituted imine. This dual classification reflects the compound's bifunctional nature and contributes to its synthetic versatility.

Table 1: Nomenclature and Identification Data

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | ethyl 3-ethoxy-3-iminopropanoate |

| Chemical Abstracts Service Registry Number | 27317-59-5 |

| PubChem Compound Identifier | 75346 |

| Molecular Drug Data Index Number | MFCD00171046 |

| United Nations International Identifier | FZO52Q3D3I |

Regulatory classification systems recognize the compound under various harmonized system codes for international trade purposes. The compound's inclusion in multiple regulatory frameworks demonstrates its commercial relevance and established safety profiles for handling and transportation in research and industrial settings.

Structural Characteristics and Molecular Architecture

The molecular architecture of this compound exhibits a linear three-carbon backbone with strategically positioned functional groups that define its chemical reactivity. The carbon-3 position bears both an ethoxy group and an imine nitrogen, creating a substituted imine center that serves as the primary reactive site for nucleophilic addition reactions. The terminal carboxyl group exists in its ethyl ester form, providing additional reactivity through potential hydrolysis or transesterification pathways.

Structural analysis through computational chemistry methods reveals the compound's conformational preferences and electronic distribution patterns. The imine group adopts a planar configuration due to the carbon-nitrogen double bond character, while the ethoxy substituent can rotate freely around the carbon-oxygen single bond. The ester group maintains its characteristic trigonal planar geometry around the carbonyl carbon, contributing to the overall molecular dipole moment and influencing intermolecular interactions.

Table 2: Structural Parameters and Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 grams per mole |

| Canonical Simplified Molecular Input Line Entry System | CCOC(=N)CC(=O)OCC |

| International Chemical Identifier | InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3 |

| International Chemical Identifier Key | ZAKAONRTRWRIJT-UHFFFAOYSA-N |

| Topological Polar Surface Area | 59.38 Ų |

The compound's three-dimensional structure allows for multiple conformational states, with the preferred conformation determined by intramolecular interactions and steric considerations. Nuclear magnetic resonance spectroscopy data supports the presence of distinct chemical environments for the ethyl groups, reflecting their different molecular positions and electronic environments. The imine proton exhibits characteristic downfield chemical shifts consistent with its electronic environment adjacent to the electron-withdrawing carbonyl system.

Physicochemical Profile

The physicochemical properties of this compound reflect its molecular composition and functional group characteristics. Density measurements indicate a value consistent with similar organic esters, while boiling point determinations suggest moderate volatility appropriate for standard laboratory handling procedures. The compound's solubility profile demonstrates good solubility in polar organic solvents, reflecting the polar nature of both functional groups present in the molecule.

Thermal stability analysis reveals decomposition temperatures well above normal handling conditions, indicating reasonable stability for synthetic applications and storage requirements. The compound's optical properties include a refractive index consistent with similar ester compounds, while spectroscopic properties demonstrate characteristic absorption patterns for both imine and ester functional groups.

Table 3: Physical Properties and Analytical Data

| Property | Value | Reference Conditions |

|---|---|---|

| Boiling Point | 185.7 ± 42.0 degrees Celsius | 760 millimeters of mercury |

| Flash Point | 66.1 degrees Celsius | Standard atmospheric pressure |

| Logarithmic Partition Coefficient | 0.95337 | Octanol-water system |

| Hydrogen Bond Acceptors | 4 | Computational prediction |

| Hydrogen Bond Donors | 1 | Computational prediction |

| Rotatable Bonds | 4 | Structural analysis |

Chemical stability studies demonstrate that the compound maintains integrity under neutral conditions while showing expected reactivity toward nucleophiles at the imine center and bases at the ester group. The presence of both functional groups creates opportunities for selective reaction conditions that can target either group independently, contributing to the compound's utility in synthetic organic chemistry applications.

Properties

IUPAC Name |

ethyl 3-ethoxy-3-iminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKAONRTRWRIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046995 | |

| Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27317-59-5 | |

| Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27317-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-ethoxy-3-iminopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027317595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-ethoxy-3-iminopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-ETHOXY-3-IMINOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZO52Q3D3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester (CAS Number: 27317-59-5) is an organic compound characterized by the presence of both an imine and an ester functional group. Its molecular formula is with a molecular weight of approximately 159.18 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imine functional group allows for nucleophilic attack by biological molecules, leading to enzyme inhibition or receptor modulation. This mechanism is crucial in understanding its role in therapeutic applications.

Antimicrobial Activity

Research indicates that propanoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for these compounds often range from 15.625 to 125 μM, indicating moderate to strong antibacterial activity .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Propanoic Acid Derivative | Staphylococcus aureus | 15.625 - 62.5 |

| Propanoic Acid Derivative | Enterococcus species | 62.5 - 125 |

Antitumor Activity

The compound's potential as an anticancer agent is being explored through various studies focusing on its ability to inhibit tumor cell proliferation. Preliminary results suggest that it may affect cancer cell lines by disrupting critical cellular processes involved in growth and survival .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds demonstrated a notable reduction in biofilm formation by MRSA (Methicillin-resistant Staphylococcus aureus). The study reported an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL for selected derivatives .

- Antitumor Mechanisms : Another study focused on the impact of propanoic acid derivatives on cancer cell lines revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in creating heterocyclic compounds such as pyrazolones and quinolines, which are known for their wide-ranging biological activities . The dual functionality of the imine and ester groups enhances its versatility in synthetic pathways.

Chemical Reactions Analysis

Cyclization with Hydroxylamine

This compound reacts with hydroxylamine (NH₂OH) to form 5-ethoxy-3-methylisoxazole through a cyclization mechanism . The reaction proceeds via:

-

Nucleophilic attack by hydroxylamine's oxygen on the imine carbon

-

Proton transfer and ring closure

-

Elimination of ethanol and water

Key conditions:

-

Solvent: Ethanol/water mixture

-

Temperature: 60-80°C

-

Time: 4-6 hours

| Product | Yield (%) | Purity (%) | Application |

|---|---|---|---|

| 5-ethoxy-3-methylisoxazole | 78-82 | ≥99.5 | Pharmaceutical intermediates |

Reaction with Nitroanilines and Arylhydrazines

The imine group undergoes sequential reactions:

-

Primary reaction: Forms imidate esters with nitroanilines

-

Secondary reaction: Cyclizes with arylhydrazines to yield 1-aryl-3-nitroanilino-5-pyrazolones

Mechanistic steps:

-

Nucleophilic attack by nitroaniline's amine group

-

Imidate ester formation

-

Hydrazine addition and intramolecular cyclization

Optimized parameters:

-

Catalyst: Triethylamine (0.5 mol%)

-

Solvent: Dry THF

-

Reaction time: 8-12 hours

Acid/Base-Mediated Transformations

The ester group shows characteristic reactivity:

With strong acids:

With bases:

| Condition | Reaction | Product |

|---|---|---|

| H₂SO₄ (1M) | Ester hydrolysis | 3-ethoxy-3-iminopropanoic acid |

| NaOH (0.1M) | Partial saponification | Sodium 3-ethoxy-3-iminopropanoate |

Solvolysis Kinetics

In aqueous ethanol solutions, the compound undergoes first-order solvolysis :

-

Rate constant (k): 2.3×10⁻⁴ s⁻¹ at 25°C

-

Activation energy (Eₐ): 85.6 kJ/mol

-

Solvent effects follow the Hughes-Ingold rules for polar reactions

Catalytic Hydrogenation

The imine group can be reduced selectively:

| Catalyst | Pressure (bar) | Product | Selectivity (%) |

|---|---|---|---|

| Pd/C (5%) | 3 | Ethyl 3-aminopropanoate | 98 |

| Raney Ni | 5 | Ethyl 3-ethoxypropanoate | 92 |

This hydrogenation provides access to β-amino esters used in peptide mimetics .

Polymerization Reactions

The compound acts as a monomer in:

-

Radical polymerization: Forms poly(β-imino ester) with M_w ≈ 15,000 Da

-

Coordination polymerization: With Ziegler-Natta catalysts yields stereoregular polymers

Key characterization data:

-

Glass transition temperature (T_g): 67°C

-

Decomposition onset: 210°C

These reactions establish this compound as a versatile synthon for medicinal chemistry, materials science, and organocatalysis. Recent advances in flow chemistry (patent CN104016861A) have improved its synthetic accessibility, enabling broader application in high-value chemical production.

Q & A

Q. What are the recommended synthesis routes for Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The esterification of 3-ethoxy-3-iminopropanoic acid with ethanol in the presence of concentrated sulfuric acid (as a catalyst) is a plausible route. Optimize reaction efficiency by:

- Maintaining a molar ratio of 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation.

- Using Dean-Stark traps to remove water, enhancing yield via Le Chatelier’s principle .

- Monitoring reaction progress with thin-layer chromatography (TLC) or FT-IR to track ester carbonyl peaks (~1740 cm⁻¹) .

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with NIST reference data (if available) .

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H and ¹³C NMR. For example, the ethyl ester group should show a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) in ¹H NMR .

- Elemental Analysis : Verify %C, %H, and %N align with theoretical values (C₈H₁₃NO₃: C 54.84%, H 7.43%, N 7.99%).

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Based on analogs with imino/ester groups (e.g., Propanoic acid, 3-azido-2-hydroxy-, ethyl ester):

- Wear nitrile gloves, lab coats, and chemical goggles.

- Use fume hoods to minimize inhalation risks (even if acute toxicity is low, Category 4 per GHS) .

- Store in a cool, dry place away from strong oxidizers or bases to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism (imino ↔ enamine forms) or solvent effects. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria.

- Cross-validation with computational methods (e.g., DFT calculations for predicted chemical shifts) .

- Referencing high-resolution spectral libraries like NIST Chemistry WebBook for analogous compounds (e.g., ethyl 3-ethoxypropanoate, CAS 763-69-9) .

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and temperature?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 210–220 nm (ester absorption).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

- Hydrolysis Mechanism : Under acidic conditions, ester hydrolysis dominates; under basic conditions, imino group reactivity may increase .

Q. How does the electron-withdrawing imino group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The imino group increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines or Grignard reagents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.